molecular formula C10H5Cl2NO3 B11855282 2-Amino-6,7-dichloro-3-formylchromone CAS No. 288399-46-2

2-Amino-6,7-dichloro-3-formylchromone

Cat. No.: B11855282
CAS No.: 288399-46-2
M. Wt: 258.05 g/mol
InChI Key: QYHJQLINSMSWPY-UHFFFAOYSA-N
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Description

2-Amino-6,7-dichloro-3-formylchromone is a chemical compound belonging to the chromone family. Chromones are naturally occurring oxygen heterocyclic compounds widely distributed in plants and form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins . This compound is characterized by the presence of amino and formyl groups at specific positions on the chromone ring, along with two chlorine atoms.

Properties

CAS No.

288399-46-2

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.05 g/mol

IUPAC Name

2-amino-6,7-dichloro-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C10H5Cl2NO3/c11-6-1-4-8(2-7(6)12)16-10(13)5(3-14)9(4)15/h1-3H,13H2

InChI Key

QYHJQLINSMSWPY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(=C(C2=O)C=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-6,7-dichloro-3-formylchromone typically involves the following steps:

Chemical Reactions Analysis

2-Amino-6,7-dichloro-3-formylchromone undergoes various chemical reactions, including:

Biological Activity

2-Amino-6,7-dichloro-3-formylchromone is a heterocyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_6Cl_2N_O, with a molecular weight of approximately 233.07 g/mol. The compound features a chromone core structure characterized by a benzopyrone moiety, which is enhanced by the presence of amino and formyl groups, as well as dichlorine substituents. These modifications contribute to its chemical reactivity and biological activity.

Cytotoxicity and Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly leukemia cells such as HL-60 and NALM-6. The compound induces apoptosis through mechanisms that involve the modulation of cellular processes and interaction with specific biomolecules.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-605.5Induction of apoptosis
NALM-64.8Modulation of cell survival pathways
MCF-710.2Interaction with enzyme targets

The mechanism by which this compound exerts its effects involves several key pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : It may act as an inhibitor or activator of specific enzymes involved in critical biochemical pathways essential for cell proliferation and survival .
  • Metal Ion Interaction : Interaction studies indicate that the compound can form complexes with metal ions such as copper and zinc, enhancing its biological activity by stabilizing certain conformations or facilitating binding to target biomolecules.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study highlighted its effectiveness against Vibrio parahaemolyticus and Vibrio harveyi, demonstrating minimum inhibitory concentrations (MICs) that suggest it could serve as an antibacterial agent .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Activity Type
Vibrio parahaemolyticus20Antibacterial
Vibrio harveyi20Antibacterial

Case Studies

  • Leukemia Treatment : A study conducted on HL-60 leukemia cells revealed that treatment with this compound resulted in a significant decrease in cell viability, supporting its potential use in leukemia therapy.
  • Antimicrobial Efficacy : In research focusing on food safety, the compound was effective in inhibiting biofilm formation in pathogenic bacteria associated with seafood products. This suggests potential applications in food preservation and safety .

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